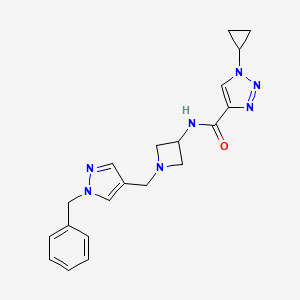
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane is a unique chemical compound characterized by its triazatriborinane ring structure, which includes alternating nitrogen and boron atoms. The presence of ethyl and fluoro substituents adds to its distinct chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trihalides with triazine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and tetrahydrofuran, and the reaction temperature is maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where the ethyl or fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted triazatriborinane derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Known for its halogen bonding interactions and use in supramolecular chemistry.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Utilized in organic synthesis and material science.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Used in the production of liquid crystals and advanced materials.
Uniqueness
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane stands out due to its triazatriborinane ring structure, which imparts unique chemical and physical properties
Eigenschaften
CAS-Nummer |
668-96-2 |
|---|---|
Molekularformel |
C6H15B3F3N3 |
Molekulargewicht |
218.6 g/mol |
IUPAC-Name |
1,3,5-triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H15B3F3N3/c1-4-13-7(10)14(5-2)9(12)15(6-3)8(13)11/h4-6H2,1-3H3 |
InChI-Schlüssel |
OYFHYZKNXAUKQC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(B(N1CC)F)CC)F)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


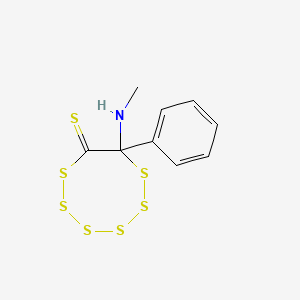

![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)
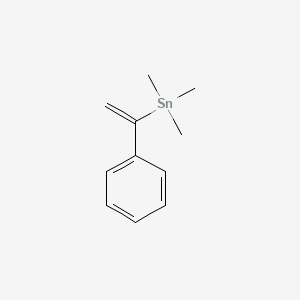
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
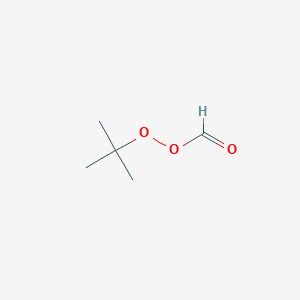

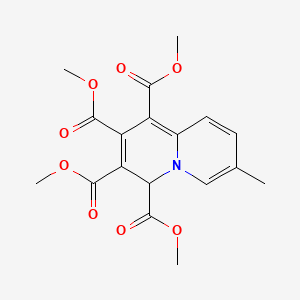
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
